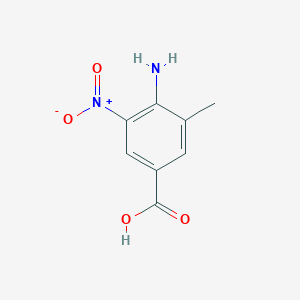

4-Amino-3-methyl-5-nitrobenzoic acid

Vue d'ensemble

Description

“4-Amino-3-methyl-5-nitrobenzoic acid” is a compound useful in organic synthesis . It has a molecular formula of CHNO and an average mass of 196.160 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through a simple Fischer esterification reaction . This process is designed as an experiment for use in an introductory organic chemistry course. The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .Molecular Structure Analysis

The molecular structure of “4-Amino-3-methyl-5-nitrobenzoic acid” is represented by the Inchi Code: 1S/C8H8N2O4/c1-4-2-5 (8 (11)12)3-6 (7 (4)9)10 (13)14/h2-3H,9H2,1H3, (H,11,12) . The molecular weight of the compound is 196.16 .Chemical Reactions Analysis

Nitro compounds like “4-Amino-3-methyl-5-nitrobenzoic acid” can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-3-methyl-5-nitrobenzoic acid” include a boiling point of 393.7±37.0 °C . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Applications De Recherche Scientifique

Synthesis of Coordination Complexes

4-Amino-3-methyl-5-nitrobenzoic acid is utilized in the synthesis of one-dimensional (1D) lanthanide coordination complexes . These complexes have potential applications in materials science due to their unique magnetic and optical properties .

Organic Chemistry Education

This compound is used in educational settings, such as in introductory organic chemistry courses . It serves as a reagent in simple Fischer esterification reactions, demonstrating practical applications of organic synthesis techniques .

Research and Development

In research laboratories, 4-Amino-3-methyl-5-nitrobenzoic acid may be used as a building block for the development of more complex organic molecules. Its nitro group can undergo various chemical reactions, making it a versatile reagent for synthetic chemists .

Safety and Hazards

Mécanisme D'action

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .

Mode of Action

Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the targets they interact with.

Biochemical Pathways

Nitro compounds can be involved in various biochemical processes, such as the nitration of alkanes and aromatic compounds .

Pharmacokinetics

Nitro compounds are known for their lower volatility compared to ketones of about the same molecular weight, which may affect their bioavailability .

Action Environment

The action of 4-Amino-3-methyl-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, the nitration of alkanes by nitro compounds is successful only when conducted at high temperatures in the vapor phase . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Propriétés

IUPAC Name |

4-amino-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGYCJNEAUXQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-5-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2944156.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B2944159.png)

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2944173.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)